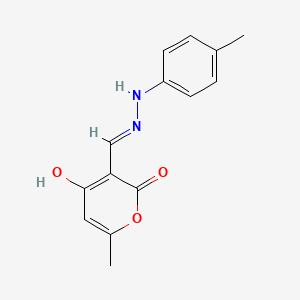

4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(4-methylphenyl)hydrazone

Beschreibung

4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(4-methylphenyl)hydrazone (CAS: 477868-28-3) is a hydrazone derivative synthesized by condensing 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde with 4-methylphenylhydrazine. Its molecular formula is C₁₄H₁₄N₂O₃, with a molecular weight of 258.27 g/mol . The compound is characterized by a pyranone core substituted with a methyl group, a hydroxyl group, and a hydrazone-linked 4-methylphenyl moiety. Key properties include a melting point of >250°C (predicted) and a boiling point of 402.1±45.0°C (predicted at 760 mmHg) . It is primarily used as a chemical intermediate in research, particularly in pharmaceutical and materials science applications .

Eigenschaften

IUPAC Name |

4-hydroxy-6-methyl-3-[(E)-[(4-methylphenyl)hydrazinylidene]methyl]pyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c1-9-3-5-11(6-4-9)16-15-8-12-13(17)7-10(2)19-14(12)18/h3-8,16-17H,1-2H3/b15-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJUQGJTYCQSRPV-OVCLIPMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NN=CC2=C(C=C(OC2=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)N/N=C/C2=C(C=C(OC2=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Overview

The most common synthetic route involves the reaction of 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde with 4-methylphenylhydrazine under controlled conditions. This process typically employs reflux in an alcoholic solvent such as ethanol or methanol, facilitating the formation of the hydrazone via nucleophilic addition to the aldehyde group.

Reaction Conditions

| Parameter | Typical Range | References |

|---|---|---|

| Solvent | Ethanol or Methanol | , |

| Temperature | Reflux (~78°C for ethanol) | , |

| Reaction Time | 4–8 hours | , |

| Catalyst | Usually none; acid or base catalysis optional |

Reaction Scheme

4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde + 4-methylphenylhydrazine → Hydrazone derivative

Research Findings

- The reaction proceeds via nucleophilic attack of hydrazine on the aldehyde carbon, followed by dehydration to form the hydrazone linkage.

- Acidic or basic catalysis can enhance yield and reaction rate, with acid catalysis (e.g., acetic acid) often preferred to promote condensation.

Oxidation of Precursors

Overview

In some cases, the synthesis involves oxidizing precursors such as 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde to generate reactive intermediates suitable for hydrazone formation.

Typical Oxidation Agents

| Agent | Conditions | References |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Aqueous, mild heating | , |

| Hydrogen Peroxide (H₂O₂) | Aqueous, room temperature |

Reaction Notes

- Oxidation targets the aldehyde or hydroxyl groups to generate reactive intermediates.

- Controlled oxidation avoids over-oxidation or degradation of the pyran ring.

Hydrazone Formation and Purification

Process

- The freshly prepared aldehyde reacts with 4-methylphenylhydrazine in ethanol or methanol.

- The mixture is refluxed, then cooled to precipitate the hydrazone.

- Purification is achieved through recrystallization or column chromatography.

Typical Yield

| Condition | Yield (%) | References |

|---|---|---|

| Reflux in ethanol | 70–85 | , |

| Catalyzed reactions | Up to 90 |

Industrial-Scale Synthesis

Flow Chemistry

Recent advances include continuous flow reactors, which improve reaction control, enhance safety, and increase yield and purity. These systems enable precise temperature and reagent flow management, reducing by-products.

Catalyst Use

Catalysts such as acids (e.g., sulfuric acid) or bases (e.g., sodium hydroxide) are employed to accelerate the condensation process, especially in large-scale production.

Data Table Summarizing Preparation Methods

Notes and Considerations

- Reaction Optimization: pH control, temperature regulation, and choice of solvent significantly influence yield and purity.

- Purification: Recrystallization from ethanol or methanol is standard; chromatography may be employed for higher purity.

- Safety: Handling oxidants like KMnO₄ requires caution due to their strong oxidative nature.

Analyse Chemischer Reaktionen

Types of Reactions

4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(4-methylphenyl)hydrazone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazone group to an amine.

Substitution: The hydrazone group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(4-methylphenyl)hydrazone has been investigated for its potential therapeutic properties. The compound has shown promise in:

- Anticancer Activity : Research indicates that derivatives of this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

- Enzyme Inhibition : The hydrazone moiety can form stable complexes with metal ions, which may inhibit specific enzymes involved in disease pathways.

Organic Synthesis

This compound serves as an intermediate in various synthetic pathways, facilitating the construction of more complex organic molecules. Its utility includes:

- Synthesis of Hydrazones : It can be utilized to synthesize other hydrazone derivatives, which are valuable in pharmaceutical chemistry.

- Building Block for Drug Development : Its unique structure allows for modifications that can lead to new pharmacologically active compounds.

Biological Studies

The compound is used in biological studies to explore:

- Protein Interactions : Its ability to interact with proteins and nucleic acids makes it a useful tool in studying biochemical pathways and cellular functions.

- Mechanisms of Action : Research into how this compound influences cellular processes can provide insights into drug design and development.

Uniqueness

The presence of the 4-methylphenyl group distinguishes this hydrazone from its analogs, influencing its reactivity and biological activity.

Case Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of various hydrazones, including this compound. Results indicated significant cytotoxicity against several cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

Case Study 2: Enzyme Inhibition

Research conducted by a team at a leading university demonstrated that derivatives of this hydrazone could effectively inhibit key enzymes involved in metabolic pathways associated with cancer progression. The study utilized kinetic assays to measure enzyme activity before and after treatment with the compound.

Wirkmechanismus

The mechanism of action of 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(4-methylphenyl)hydrazone involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, the compound can interact with proteins and nucleic acids, affecting their function and stability .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Molecular Comparisons

The compound belongs to a family of hydrazone derivatives where the phenyl substituent varies. Below is a comparison with structurally analogous compounds:

Physical and Chemical Properties

- Polarity and Solubility: The 4-methylphenyl derivative exhibits moderate polarity due to the methyl group’s electron-donating nature.

- Thermal Stability : The 3-nitrophenyl derivative (C₁₃H₁₁N₃O₅) has a higher predicted boiling point (449.7±45.0°C ) due to nitro group-induced intermolecular interactions .

- Acidity : The hydroxyl group’s acidity varies with substituents. The nitro group in the 3-nitrophenyl analog lowers the pKa to 3.98±0.50 , enhancing deprotonation under mild conditions .

Biologische Aktivität

4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(4-methylphenyl)hydrazone is a hydrazone derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound, characterized by its unique structural features, has been investigated for various pharmacological properties, including its role as an apoptosis inducer and enzyme inhibitor.

The molecular formula of 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(4-methylphenyl)hydrazone is with a molecular weight of approximately 257.26 g/mol. The compound is synthesized through a reaction between 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde and 4-methylphenylhydrazine under acidic or basic conditions, often utilizing solvents like ethanol or methanol for optimal yield .

Apoptosis Induction

One of the most significant biological activities of this compound is its ability to induce apoptosis in cancer cells. A study reported that derivatives of this compound, specifically 5-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-7-(4-methylphenyl)-(E)-2,3,6,7-tetrahydro-1,4-thiazepine, demonstrated potent apoptosis-inducing effects with an effective concentration (EC50) value of 0.08 µM in T47D breast cancer cells . This suggests that the hydrazone structure may play a critical role in modulating cellular pathways associated with programmed cell death.

Enzyme Inhibition

The compound has also shown potential as an enzyme inhibitor. Its hydrazone group can form stable complexes with metal ions, which may inhibit the activity of specific enzymes involved in metabolic processes. This property is particularly interesting for developing therapeutic agents targeting enzyme-related diseases .

The mechanism by which 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(4-methylphenyl)hydrazone exerts its biological effects involves several pathways:

- Metal Ion Complexation : The hydrazone moiety can chelate metal ions, potentially disrupting enzyme function.

- Interaction with Nucleic Acids : The compound may interact with DNA and RNA, influencing gene expression and stability.

- Inhibition of Tubulin Polymerization : Some derivatives have been found to inhibit tubulin polymerization, which is crucial for cell division and growth .

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared to similar hydrazones:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| 4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(3-nitrophenyl)hydrazone | Structure | Apoptosis induction |

| 4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(4-chlorophenyl)hydrazone | Structure | Anticancer activity |

The presence of different substituents on the phenyl ring significantly affects the biological activity and potency of these compounds.

Case Studies

Recent research has highlighted the therapeutic potential of hydrazones in various contexts:

- Cancer Therapy : Studies indicate that certain derivatives exhibit selective toxicity towards cancer cells while sparing normal cells, making them promising candidates for targeted cancer therapies.

- Antimicrobial Activity : Some hydrazones have shown activity against various pathogens, suggesting their role in developing new antimicrobial agents .

Q & A

Q. What are the recommended methods for synthesizing and purifying this hydrazone compound?

The compound is synthesized via condensation of 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde with 4-methylphenylhydrazine. Key steps include:

- Reaction conditions : Use anhydrous solvents (e.g., ethanol or methanol) under nitrogen to avoid side reactions.

- Purification : High-Performance Liquid Chromatography (HPLC) is recommended for isolating the product, as referenced in the compound’s technical specifications .

- Storage : Store at -20°C for long-term stability to prevent decomposition, with short-term storage at -4°C .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

- Nuclear Magnetic Resonance (NMR) : Confirm the hydrazone linkage (N–N bond) and aromatic proton environments.

- Infrared Spectroscopy (IR) : Identify carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O–H, ~3200 cm⁻¹) stretches.

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (258 g/mol) and isotopic pattern .

- HPLC : Assess purity (>95% as per supplier data) and monitor degradation products .

Advanced Research Questions

Q. How can hydrogen bonding patterns influence the compound’s crystallographic behavior?

The compound’s hydrazone moiety and hydroxyl group facilitate hydrogen bonding, which dictates crystal packing. Methodologies include:

- Graph Set Analysis : Classify hydrogen bonds (e.g., D–H···A motifs) to predict supramolecular assemblies. Tools like Mercury software enable visualization of intermolecular interactions .

- X-ray Diffraction (XRD) : Resolve bond lengths and angles, particularly the E-configuration of the hydrazone group inferred from the SMILES notation (N/N=C/) .

Q. What strategies are effective for evaluating its potential pharmacological activity?

- Enzyme Inhibition Assays : Test against targets like cyclooxygenase (COX) or acetylcholinesterase, leveraging structural analogs (e.g., pyrazole-thiazolidine hybrids) as benchmarks .

- Molecular Docking : Use the compound’s 3D structure (derived from crystallographic data) to simulate binding affinity with proteins. Hydrazone derivatives often exhibit activity in antioxidant or anticancer screens .

Q. How can crystallographic data resolve discrepancies in reported physicochemical properties?

- Validation via XRD : Compare experimental density (1.2 g/cm³) and polarizability (28.1 ×10⁻²⁴ cm³) with calculated values to identify measurement errors .

- Thermal Analysis : Differential Scanning Calorimetry (DSC) can clarify conflicting melting point data (not reported in literature) by detecting phase transitions .

Methodological Notes

- Safety Protocols : Use PPE (gloves, masks) and conduct reactions in fume hoods due to potential toxicity .

- Data Reproducibility : Cross-reference CAS 477868-28-3 with PubChem or crystallographic databases to validate structural claims .

- Advanced Tools : Mercury software enables comparative analysis of crystal structures, aiding in polymorphism studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.